1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE is a complex organic compound that features a benzoxazole ring fused to a piperidine ring, which is further connected to a phenylethanone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-15-6-2-1-3-7-15)22-12-10-16(11-13-22)20-21-17-8-4-5-9-18(17)24-20/h1-9,16H,10-14H2 |
InChI Key |
YDHXPAGHLLTBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole ketones, while reduction can produce benzoxazole alcohols.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: Used in various biochemical applications.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
